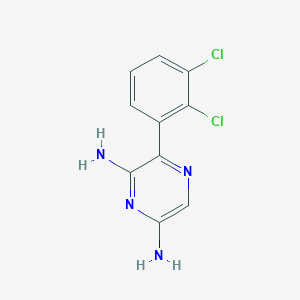
2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE is an organic compound with the molecular formula C10H8Cl2N4 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features two chlorine atoms attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE typically involves the reaction of 2,3-dichloroaniline with pyrazine-2,6-diamine under specific conditions. One common method includes:
Starting Materials: 2,3-dichloroaniline and pyrazine-2,6-diamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C).
Procedure: The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Applications De Recherche Scientifique
2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target protein, leading to inhibition of its function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diaminopyrazine: Lacks the dichlorophenyl group, making it less hydrophobic.
3-(2,4-Dichlorophenyl)pyrazine-2,6-diamine: Similar structure but with chlorine atoms at different positions on the phenyl ring.
3-(2,3-Dichlorophenyl)pyridine-2,6-diamine: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE is unique due to the presence of both the dichlorophenyl group and the pyrazine ring, which confer specific chemical properties and biological activities. The dichlorophenyl group enhances its hydrophobicity, while the pyrazine ring provides a versatile scaffold for further functionalization .
Propriétés
Numéro CAS |
212778-83-1 |
|---|---|
Formule moléculaire |
C10H8Cl2N4 |
Poids moléculaire |
255.10 g/mol |
Nom IUPAC |
3-(2,3-dichlorophenyl)pyrazine-2,6-diamine |
InChI |
InChI=1S/C10H8Cl2N4/c11-6-3-1-2-5(8(6)12)9-10(14)16-7(13)4-15-9/h1-4H,(H4,13,14,16) |
Clé InChI |
CQGJBSYKOSGFBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(N=C2N)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
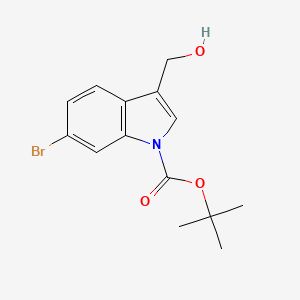
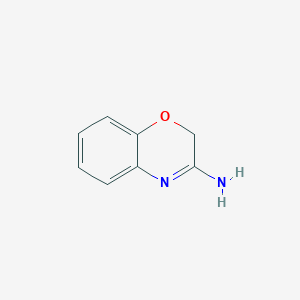
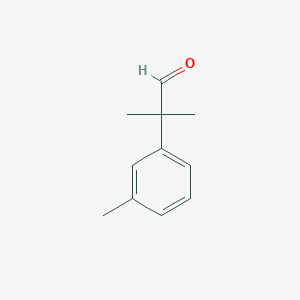
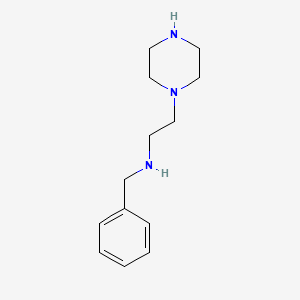
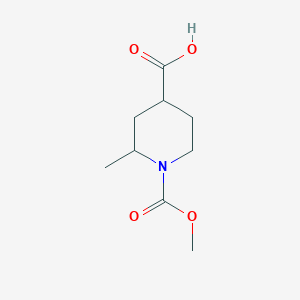
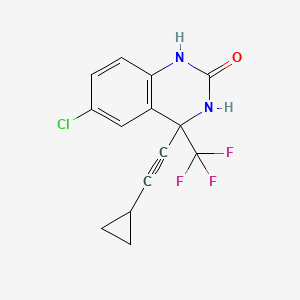
![3-(4-((4-(2-Oxo-2,3-dihydro-1H-benzo[D]imidazol-1-YL)piperidin-1-YL)methyl)phenyl)-2-phenylquinoxaline-6-carboxylic acid](/img/structure/B8761746.png)
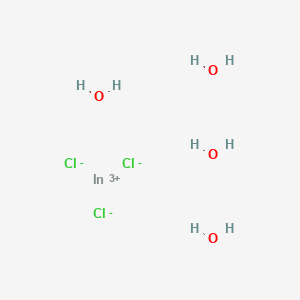
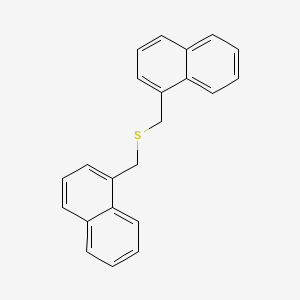
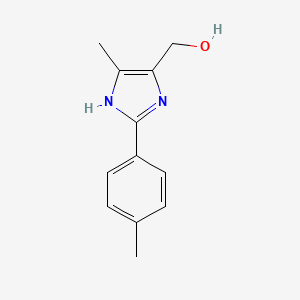
![[(Cyclopropylamino)-phosphonomethyl]phosphonic acid](/img/structure/B8761777.png)



